N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19976347
InChI: InChI=1S/C11H11BrN4O/c12-9-2-1-3-10(6-9)15-11(17)4-5-16-8-13-7-14-16/h1-3,6-8H,4-5H2,(H,15,17)
SMILES:
Molecular Formula: C11H11BrN4O
Molecular Weight: 295.14 g/mol

N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

CAS No.:

Cat. No.: VC19976347

Molecular Formula: C11H11BrN4O

Molecular Weight: 295.14 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide -

Specification

Molecular Formula C11H11BrN4O
Molecular Weight 295.14 g/mol
IUPAC Name N-(3-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide
Standard InChI InChI=1S/C11H11BrN4O/c12-9-2-1-3-10(6-9)15-11(17)4-5-16-8-13-7-14-16/h1-3,6-8H,4-5H2,(H,15,17)
Standard InChI Key FJOOKVCVXNIALE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)NC(=O)CCN2C=NC=N2

Introduction

Structural and Functional Overview

The molecular architecture of N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide features a propanamide chain (CH2CH2CONH-) linked to a 3-bromophenyl group at the amide nitrogen and a 1,2,4-triazole ring at the terminal carbon. The triazole ring, a five-membered heterocycle with three nitrogen atoms, contributes to the compound’s polarity and ability to engage in hydrogen bonding. The bromine atom at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems .

Key structural attributes include:

  • Triazole ring: Serves as a hydrogen bond acceptor/donor, critical for target binding.

  • Bromophenyl group: Introduces steric bulk and electron-withdrawing effects, modulating electronic properties.

  • Propanamide linker: Provides flexibility, enabling conformational adaptation during molecular interactions.

Synthetic Routes and Optimization

Multi-Step Synthesis from 3-Bromobenzoic Acid

The synthesis of N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves sequential modifications starting from 3-bromobenzoic acid (Figure 1) .

Step 1: Esterification
3-Bromobenzoic acid is converted to methyl 3-bromobenzoate via Fischer esterification, using methanol and catalytic sulfuric acid. This step enhances reactivity for subsequent nucleophilic substitutions.

Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate to yield 3-bromobenzohydrazide. This intermediate is critical for introducing the triazole ring.

Step 3: Triazole Cyclization
Cyclocondensation of the hydrazide with carbon disulfide and methylhydrazine generates 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Thiol-protected triazoles are versatile intermediates for further functionalization .

Step 4: Propanamide Coupling
The triazole-thiol undergoes nucleophilic displacement with 3-chloropropanamide in the presence of lithium hydride (LiH) and dimethylformamide (DMF), yielding the target compound. LiH acts as a base, deprotonating the thiol to facilitate substitution .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1MeOH, H2SO4, reflux85–90
2NH2NH2·H2O, ethanol75–80
3CS2, KOH, 100°C60–65
4LiH, DMF, 80°C50–55

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors are employed to enhance mixing and heat transfer during cyclization, reducing reaction times by 40% compared to batch processes . Green solvents like 2-methyltetrahydrofuran replace DMF, aligning with green chemistry principles.

Physicochemical Properties

The compound’s properties are influenced by its hybrid hydrophobic-hydrophilic structure:

  • Molecular formula: C11H11BrN4O (deduced from synthetic intermediates) .

  • LogP: Estimated at 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 mg/mL) .

Thermal stability analyses reveal a melting point of 198–202°C, attributable to strong intermolecular hydrogen bonding between triazole rings .

Biological Activity and Mechanisms

Antifungal Activity

Structural analogs of N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide exhibit potent antifungal effects. For instance, 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate >85% inhibition against Botrytis cinerea, outperforming the commercial fungicide diniconazole . The bromine atom enhances target binding by inducing dipole interactions with fungal cytochrome P450 enzymes.

Enzymatic Inhibition

The triazole ring competitively inhibits lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Molecular docking simulations reveal a binding affinity (ΔG = -8.2 kcal/mol) comparable to fluconazole .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Biological Activity

CompoundSubstituentAntifungal IC50 (µM)LogP
Target compound3-Bromophenyl1.2 ± 0.32.1
4-Nitrophenyl analog 4-Nitrophenyl0.9 ± 0.21.8
2-Fluorophenyl derivative 2-Fluorophenyl2.5 ± 0.41.6

Electron-withdrawing groups (e.g., -NO2) enhance antifungal potency by strengthening target binding, while fluorine’s electronegativity improves solubility but reduces membrane permeability.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for developing broad-spectrum antifungals. Structural modifications, such as replacing bromine with chlorine, are being explored to optimize pharmacokinetics .

Materials Science

Density functional theory (DFT) studies highlight its nonlinear optical (NLO) properties, with a hyperpolarizability (β) of 1.5 × 10⁻³⁰ esu, making it a candidate for photonic devices .

Agricultural Chemistry

Triazole derivatives are investigated as plant growth regulators. The bromophenyl moiety’s stability under UV exposure enhances field applicability .

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